

Application Note: Advanced Protocol for the NMR Structural Elucidation of Dracoflavans

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Compound of Interest

Compound Name: *Dracoflavan C1*

CAS No.: 194794-49-5

Cat. No.: B1649316

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Executive Summary

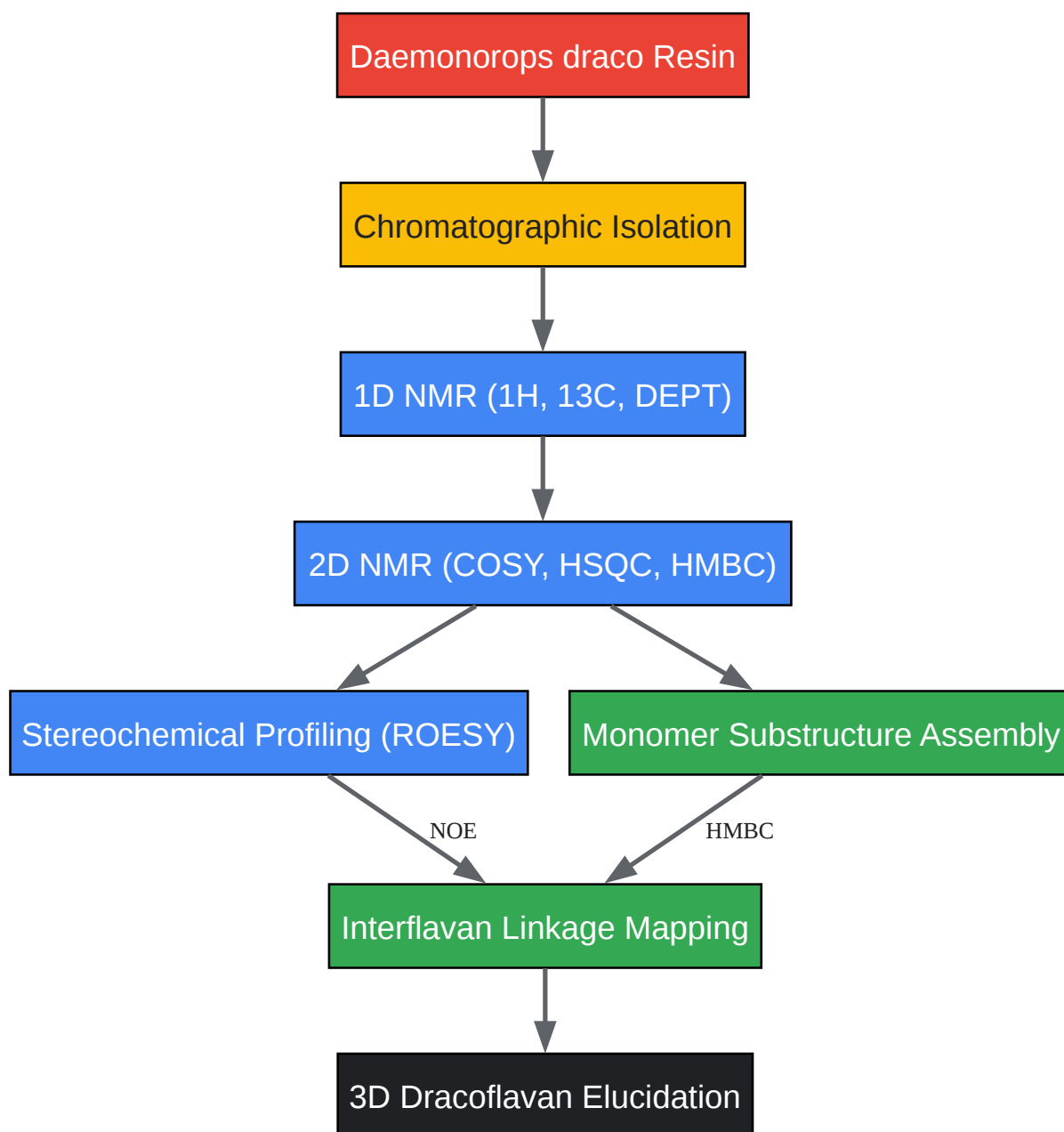
Dracoflavans (e.g., Dracoflavans A–D) represent a highly complex class of flavonoids—specifically A-type deoxyproanthocyanidins and secotriflavanoids—isolated primarily from the resin of *Daemonorops draco* (Dragon's Blood)[1][2]. While these compounds are of high interest for their anti-inflammatory, antimicrobial, and antioxidant properties[3][4], their structural elucidation is notoriously difficult. This application note provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously resolve the rigid 2,8-dioxabicyclo[3.3.1]nonane skeleton and interflavan linkages characteristic of dracoflavans[5].

The Structural Challenge: A-Type Deoxyproanthocyanidins

Unlike standard B-type proanthocyanidins that feature a single C4–C8 (or C4–C6) interflavan bond, A-type dracoflavans possess an additional ether linkage (typically C2–O–C7 or C2–O–C8), forming a complex ketal bridge[5][6]. Because the C-2 ketal carbon is quaternary and lacks directly attached protons, traditional 1D ¹³C and 2D HSQC NMR experiments are insufficient for complete assignment. Elucidation requires a meticulously optimized 2D HMBC

strategy to trace long-range scalar couplings across the ether bridge[7], coupled with advanced stereochemical profiling to differentiate closely related diastereomers[2].

Workflow Visualization



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Workflow for the isolation and NMR-based structural elucidation of Dracoflavans.

Experimental Protocol: Sample Preparation & Acquisition

Causality & Expert Insight: Dracoflavans are highly sensitive to aerial oxidation, which can lead to the formation of endoperoxides or degradation into complex spiro-hexadienone derivatives like dragonbloodins[3][8]. Therefore, sample preparation must strictly minimize oxygen exposure. Furthermore, polyphenols tend to aggregate in non-polar solvents, causing line broadening. We recommend Acetone- d_6 or Methanol- d_4 to disrupt intermolecular hydrogen bonding and yield sharp resonances.

Step-by-Step Methodology

- Sample Dissolution: Dissolve 2–5 mg of purified dracoflavan in 600 μ L of degassed Acetone- d_6 under an inert nitrogen atmosphere.
- Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter directly into a high-quality 5 mm NMR tube.
 - Self-Validation Check: Acquire a preliminary 1D 1 H spectrum (8 scans). The solvent residual peak full-width at half-maximum (FWHM) must be < 1.0 Hz. Broader peaks indicate paramagnetic impurities or aggregation, requiring re-filtration or solvent exchange.
- 1D Acquisition: Acquire 1 H (ns=32, d1=2s) and 13 C (ns=1024, d1=2s) spectra at 298 K on a 500 MHz or higher spectrometer equipped with a CryoProbe.
- 2D HSQC (Multiplicity-Edited): Acquire with 1JCH optimized to 145 Hz. This differentiates CH/CH 3(positive) from CH 2(negative), which is crucial for identifying the C-3 and C-4 protons of the flavan core.
- 2D HMBC: Acquire with the long-range coupling delay optimized for nJCH=8 Hz.
 - Self-Validation Check: Verify that known intra-ring correlations (e.g., A-ring protons to C-5/C-7) are robustly visible. If these are missing, the interflavan correlations will not be detectable; increase the number of scans (ns=64 or 128) or adjust the long-range delay.
- 2D ROESY: Acquire with a spin-lock mixing time of 200–300 ms.

- Causality: For mid-sized molecules like dimeric/trimeric dracoflavans (MW 500–800 Da), the NOE correlation time ($\omega\tau_c$) often approaches 1, resulting in zero NOESY cross-peak intensity. ROESY guarantees positive cross-peaks regardless of molecular weight, ensuring reliable stereochemical assignment.

Data Interpretation & Resonance Assignment

The assembly of the dracoflavan skeleton relies on identifying the monomeric units and subsequently mapping the interflavan linkages.

Table 1: Diagnostic NMR Chemical Shifts and Key Correlations for A-Type Dracoflavans

Structural Motif	Nucleus	Typical Shift Range (ppm)	Key 2D NMR Correlations (Causality)
A-Type Ketal (C-2)	¹³ C	95.0 – 100.0	HMBC from H-4, H-3, and B-ring H-2'/6' confirms the 2,8-dioxabicyclo[3.3.1]nonane core[5].
Interflavan Bridge (C-4)	1 H / ¹³ C	2.6 – 3.0 / 28.0 – 35.0	HMBC to C-8 (lower unit) establishes the C4–C8 linkage[2].
Flavan C-3	1 H / ¹³ C	2.0 – 2.5 / 25.0 – 30.0	COSY to H-4; ROESY to H-2' dictates relative stereochemistry.
Aromatic A-Ring	1 H	5.8 – 6.2	Meta-coupled doublets ($J \approx 2$ Hz) indicate a phloroglucinol-type substitution pattern.

Step-by-Step Assembly Logic

- **Monomer Identification:** Use COSY to trace the continuous spin systems of the C-rings (H-3 to H-4) and B-rings (H-2' through H-6').
- **Ketal Bridge Assignment:** Locate the characteristic quaternary carbon signal at $\delta_{\text{C}}95\text{--}100$ ppm. In dracoflavans, this is the C-2 ketal carbon[6][7]. Use HMBC to observe cross-peaks from the upper unit's H-3 and H-4, proving the closure of the C-ring.
- **Interflavan Linkage:** The defining feature of the A-type linkage is the connection between the upper and lower flavan units. Look for an HMBC correlation from the upper unit's H-4 ($\delta_{\text{H}} \sim 2.8$ ppm) to the lower unit's A-ring carbons (typically C-8 at $\delta_{\text{C}} \sim 105$ ppm)[2][6].

Stereochemical Profiling & Orthogonal Validation

The relative configuration of the chiral centers (C-2, C-3, C-4) is determined via ROESY. For instance, a strong ROESY cross-peak between H-4 and H-3 indicates a cis relationship, while its absence suggests trans. Because dracoflavans often exist as diastereomeric pairs (e.g., Dracoflavan B1 and B2)[2], careful integration of these ROESY signals is mandatory to prevent misassignment.

Orthogonal Validation: While NMR provides the planar structure and relative stereochemistry, absolute configuration must be orthogonally validated. Electronic Circular Dichroism (ECD) is the gold standard for polyphenols; comparing experimental ECD spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra confirms the absolute stereocenters[1]. If stable crystals can be formed, Single-Crystal X-Ray Diffraction provides the ultimate validation[8].

References

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